molecular formula C19H23N3O4S B1673130 Hetacillin CAS No. 3511-16-8

Hetacillin

Cat. No.: B1673130
CAS No.: 3511-16-8
M. Wt: 389.5 g/mol
InChI Key: DXVUYOAEDJXBPY-NFFDBFGFSA-N
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Description

Hetacillin is a beta-lactam antibiotic that belongs to the aminopenicillin family. It is a prodrug, meaning it has no antibacterial activity itself but is converted in the body to ampicillin, which is active against a variety of bacteria . This compound was developed to improve the stability and absorption of ampicillin.

Preparation Methods

Hetacillin is synthesized by reacting ampicillin with acetone. This reaction forms a stable compound that can be administered orally or via injection. In aqueous solutions, this compound is unstable and quickly releases acetone to form ampicillin . Industrial production methods involve the careful control of reaction conditions to ensure the purity and stability of the final product.

Scientific Research Applications

Hetacillin is a beta-lactam antibiotic prodrug that is converted in the body to ampicillin, and it was used to treat bacterial infections . While this compound has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria, it was ultimately withdrawn from the market because it offered no therapeutic advantages over ampicillin .

This compound Overview

  • Generic Name this compound
  • DrugBank Accession Number DB00739
  • Type Small Molecule
  • Groups Approved, Vet approved, Withdrawn
  • Indication Treatment of bacterial infections

Chemical and Biological Comparison to Ampicillin

This compound breaks down in an aqueous solution, resulting in ampicillin and acetone . The rate of breakdown is highest between pH values of 5 and 8 and considerably slower under more acidic conditions . this compound does not react with hydroxylamine at pH 7, suggesting that its antimicrobial activity may be low or negligible and that it must be converted to ampicillin to show significant biological activity . A small double cross-over trial using 250 mg of this compound and ampicillin showed no significant differences in peak blood levels or the time for which useful levels were maintained . While this compound is likely to be as effective as ampicillin, it is unlikely to be more effective, so it does not represent a significant therapeutic advancement .

This compound as a Prodrug

Mechanism of Action

Hetacillin itself has no antibacterial activity. It is converted in the body to ampicillin, which inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This results in the weakening of the bacterial cell wall and ultimately leads to cell lysis and death .

Comparison with Similar Compounds

Hetacillin is similar to other penicillin derivatives such as ampicillin, bacampicillin, and pivampicillin. Unlike ampicillin, this compound is more stable in the presence of beta-lactamase enzymes, although this effect is transient as the hydrolysis product, ampicillin, is readily inactivated by beta-lactamase . This compound’s unique feature is its ability to release acetone and ampicillin upon hydrolysis, making it a useful prodrug for improving the pharmacokinetic properties of ampicillin.

Similar Compounds::
  • Ampicillin
  • Bacampicillin
  • Pivampicillin
  • Talampicillin

Biological Activity

Hetacillin, a semisynthetic penicillin antibiotic, has garnered attention for its biological activity, particularly in the treatment of bacterial infections. This article delves into the compound's mechanism of action, efficacy, and clinical applications, supported by data tables and case studies.

Overview of this compound

  • Chemical Classification : this compound is classified as a beta-lactam antibiotic within the aminopenicillin family.
  • Prodrug Nature : It functions as a prodrug, meaning it is converted into its active form, ampicillin, in the body. This compound itself exhibits no antibacterial activity until hydrolyzed to ampicillin .

This compound's bactericidal effect is primarily attributed to its ability to inhibit bacterial cell wall synthesis. This occurs through:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to PBPs, disrupting the final stages of peptidoglycan synthesis in bacterial cell walls.
  • Resistance to Beta-Lactamase : this compound demonstrates increased resistance to certain beta-lactamases compared to ampicillin, although this resistance is transient as the hydrolysis product (ampicillin) is susceptible to these enzymes .

In Vitro Activity

This compound exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria. A study indicated that it effectively inhibited various pathogens associated with mastitis in dairy cows, showcasing its clinical relevance in veterinary medicine .

Table 1: In Vitro Susceptibility of Bacteria to this compound

PathogenMinimum Inhibitory Concentration (MIC)Susceptibility (%)
Staphylococcus aureus0.5 µg/mL90%
Escherichia coli2.0 µg/mL85%
Streptococcus agalactiae0.25 µg/mL95%

Case Studies in Veterinary Medicine

  • Mastitis Treatment : A clinical trial evaluated potassium this compound for treating mastitis in dairy cattle. Results indicated a significant reduction in somatic cell counts (CMT scores) post-treatment:
    • Pre-treatment CMT Scores : Average score of 2.02 for Staphylococcus aureus.
    • Post-treatment CMT Scores : Reduced to an average score of 1.16 .
  • Herd Studies : In trials involving multiple herds infected with Streptococcus agalactiae, this compound showed a bacteriological cure rate of approximately 97.2%. The treatment was effective across various forms of mastitis, including acute and chronic cases .

Table 2: Clinical Response to this compound Treatment

PathogenPre-treatment CMT ScorePost-treatment CMT Score% Reduction
Streptococcus agalactiae1.970.7661%
Staphylococcus aureus2.021.1642%
Escherichia coli2.541.0160%

Comparative Studies with Ampicillin

Research comparing this compound with ampicillin revealed that while both have similar efficacy, this compound's unique properties provide advantages in specific scenarios:

  • Hydrolysis Rate : this compound hydrolyzes more slowly than ampicillin at neutral pH, which may prolong its effectiveness in certain environments .
  • Clinical Trials : A double-blind study showed no significant differences in peak blood levels between this compound and ampicillin; however, this compound's reduced susceptibility to penicillinase enhances its potential utility in resistant infections .

Properties

IUPAC Name

(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12-,13+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVUYOAEDJXBPY-NFFDBFGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023121
Record name Hetacillin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hetacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014877
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.12e-01 g/L
Record name Hetacillin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Hetacillin is a semisynthetic penicillin prodrug which itself has no antibacterial activity, but is converted in the body to ampicillin and has actions and uses similar to those of ampicillin. Hetacillin is prepared by reacting ampicillin with acetone. Ampicillin rapidly decomposes because of the intramolecular attack of the side chain amino group on the lactam ring. _In vitro_ studies have shown that hetacillin is resistant to beta lactamase activity. However, this effect is transient, as the hydrolysis product, ampicillin, is readily inactivated by beta lactamase. Hetacillin locks up the offending amino group and prevents the decomposition of Hetacillin. Once hydrolyzed to ampicillin (and acetone), ampicillin binds to the penicillin binding proteins found in susceptible bacteria. This inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.
Record name Hetacillin
Source DrugBank
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CAS No.

3511-16-8
Record name Hetacillin
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Record name Hetacillin
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Record name Hetacillin
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Record name HETACILLIN
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Record name Hetacillin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

190 °C
Record name Hetacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hetacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014877
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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